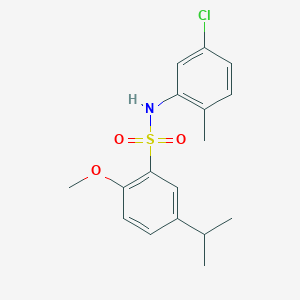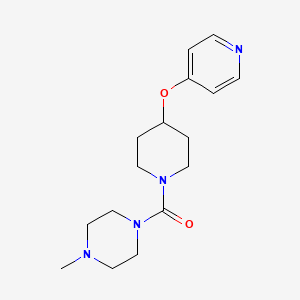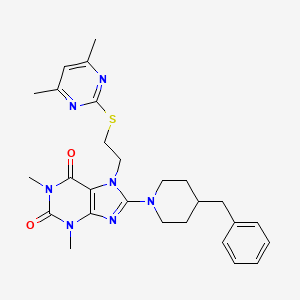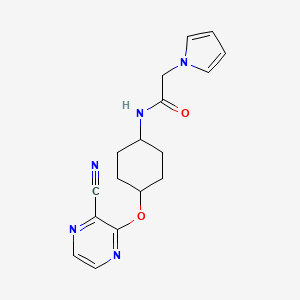
N-(5-chloro-2-methylphenyl)-2-methoxy-5-(propan-2-yl)benzene-1-sulfonamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(5-chloro-2-methylphenyl)-2-methoxy-5-(propan-2-yl)benzene-1-sulfonamide is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. This compound is commonly referred to as "CMPD101" and is a sulfonamide derivative that has shown promising results in various preclinical studies.
Mecanismo De Acción
The mechanism of action of CMPD101 is related to its ability to inhibit the activity of specific enzymes, including carbonic anhydrases and matrix metalloproteinases. These enzymes play a critical role in various physiological processes, including tumor growth, inflammation, and neurological function. By inhibiting the activity of these enzymes, CMPD101 can modulate these processes and potentially provide therapeutic benefits.
Biochemical and Physiological Effects:
CMPD101 has been shown to have various biochemical and physiological effects in preclinical studies. These effects include inhibition of tumor growth, reduction of inflammation, improvement of cognitive function, and reduction of neuroinflammation. Additionally, CMPD101 has been shown to have low toxicity and high selectivity for its target enzymes, making it a promising candidate for further development.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The advantages of using CMPD101 in laboratory experiments include its high purity, low toxicity, and high selectivity for its target enzymes. However, limitations of using CMPD101 in laboratory experiments include its limited solubility in aqueous solutions and its high cost.
Direcciones Futuras
There are several future directions for the research and development of CMPD101. These include further studies on its mechanism of action, optimization of its pharmacokinetic properties, and exploration of its potential therapeutic applications in other diseases. Additionally, the development of novel analogs of CMPD101 may lead to the discovery of more potent and selective compounds with improved therapeutic potential.
Métodos De Síntesis
The synthesis of CMPD101 involves the reaction of 5-chloro-2-methylbenzenesulfonyl chloride with 2-methoxy-5-(propan-2-yl)phenol in the presence of a base. This reaction results in the formation of CMPD101 as a white solid with a purity of over 95%.
Aplicaciones Científicas De Investigación
CMPD101 has been extensively studied for its potential therapeutic applications in various diseases, including cancer, inflammation, and neurological disorders. In cancer research, CMPD101 has been shown to inhibit the growth of tumor cells and induce apoptosis in cancer cells. Inflammation research has shown that CMPD101 can reduce inflammation by inhibiting the activity of certain enzymes. In neurological disorders research, CMPD101 has been shown to improve cognitive function and reduce neuroinflammation.
Propiedades
IUPAC Name |
N-(5-chloro-2-methylphenyl)-2-methoxy-5-propan-2-ylbenzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20ClNO3S/c1-11(2)13-6-8-16(22-4)17(9-13)23(20,21)19-15-10-14(18)7-5-12(15)3/h5-11,19H,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UOVALCZKNRSSQT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)Cl)NS(=O)(=O)C2=C(C=CC(=C2)C(C)C)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20ClNO3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
353.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![Bicyclo[2.2.2]octane-2-carbaldehyde](/img/structure/B2876027.png)
![6'-Methyl-2',3'-dihydrospiro[azetidine-2,1'-indene]](/img/structure/B2876028.png)





![(Z)-N-(3-Chloro-4-fluorophenyl)-2-cyano-3-[4-(N-phenylanilino)phenyl]prop-2-enamide](/img/structure/B2876035.png)
![Methyl 2-amino-2-[3-(2,4-difluorophenyl)-1-bicyclo[1.1.1]pentanyl]acetate](/img/structure/B2876036.png)
![2-[2-(2-ethoxyethyl)-1-oxoisoquinolin-5-yl]oxy-N-(2-ethoxyphenyl)acetamide](/img/structure/B2876039.png)


![4-[(Dimethylamino)methyl]-5-methylisoxazole-3-carboxylic acid hydrochloride](/img/no-structure.png)
